

3-aminoazepan-2-one structural isomers and stereochemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Aminoazepan-2-one

Cat. No.: B099726

[Get Quote](#)

An In-Depth Technical Guide to the Structural Isomers and Stereochemistry of **3-Aminoazepan-2-one**

Abstract

3-Aminoazepan-2-one, also known as 3-amino- ϵ -caprolactam, is a chiral cyclic β -amino acid derivative of significant interest in synthetic and medicinal chemistry. As the ϵ -lactam of lysine, it serves as a valuable building block for complex molecules and has been explored as an intermediate in the bio-based production of ϵ -caprolactam.^[1] The core of its chemical utility and biological relevance lies in its stereochemistry. The presence of a chiral center at the C3 position gives rise to two distinct, non-superimposable enantiomers: (R)- and (S)-**3-aminoazepan-2-one**.^[2] These enantiomers can exhibit profoundly different biological activities, pharmacokinetic profiles, and toxicological properties, making stereochemical control paramount in its application, particularly in drug development.^{[2][3]} This guide provides a comprehensive technical overview of the structural isomers and stereochemistry of **3-aminoazepan-2-one**, detailing synthesis and resolution strategies, analytical characterization techniques, and the fundamental impact of chirality on its biological function.

Introduction to 3-Aminoazepan-2-one

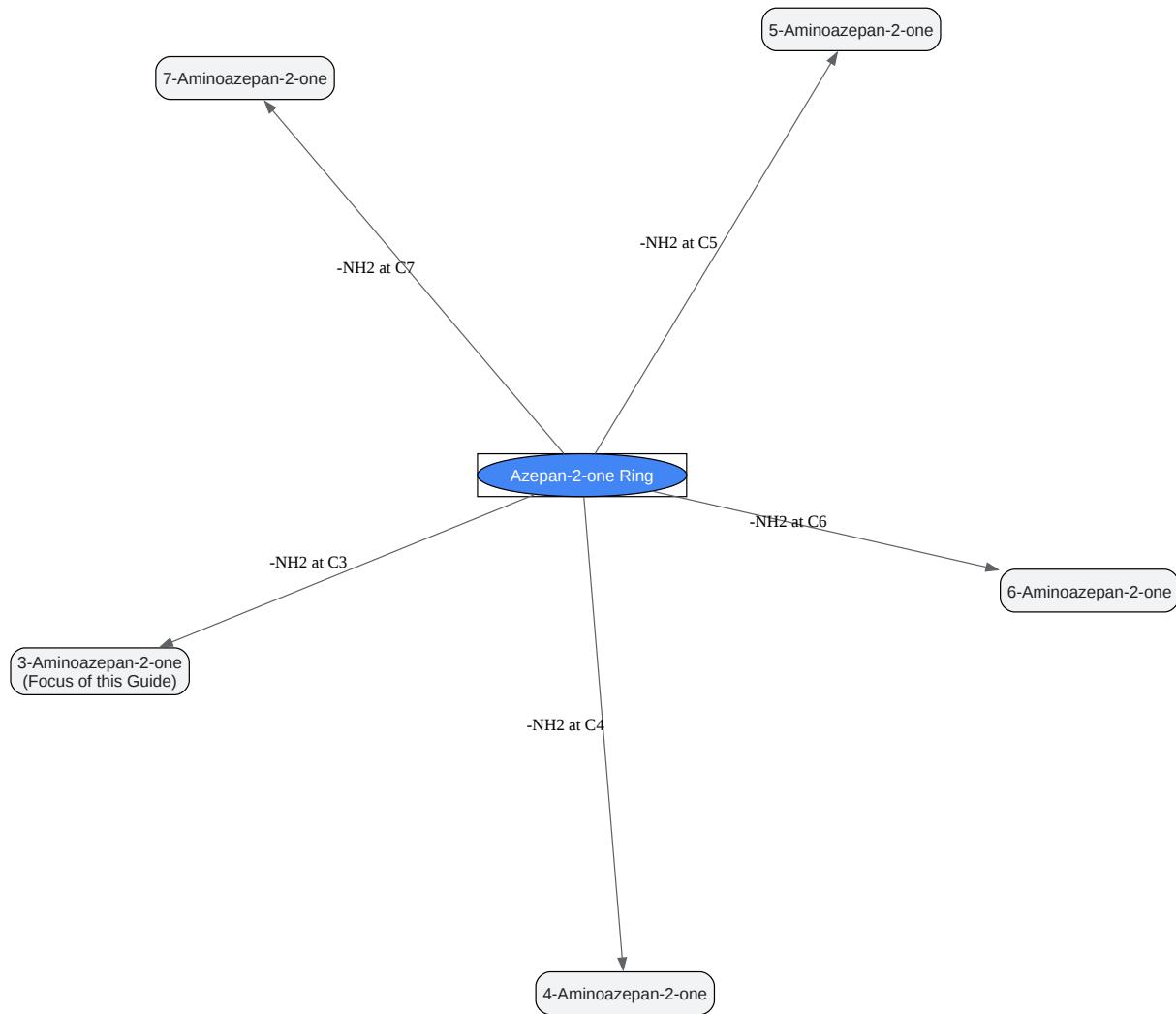
3-Aminoazepan-2-one is a seven-membered lactam ring with an amino group substituent at the alpha-position relative to the carbonyl group. Its structure is derived from the intramolecular condensation of the amino acid lysine.^[4] This relationship to a fundamental biological building block underpins its significance and synthetic accessibility.

Nomenclature and Chemical Identity

- Systematic IUPAC Name: **3-aminoazepan-2-one**^[4]
- Common Synonyms: 3-Amino- ϵ -caprolactam, DL- α -Amino- ϵ -caprolactam, 3-Aminohexahydro-2H-azepin-2-one, Lysine lactam.^{[1][4]}
- Molecular Formula: C₆H₁₂N₂O^[4]
- Molecular Weight: 128.17 g/mol ^[4]

Physicochemical Properties

A summary of the key physicochemical data for **3-aminoazepan-2-one** and its individual enantiomers is presented below.

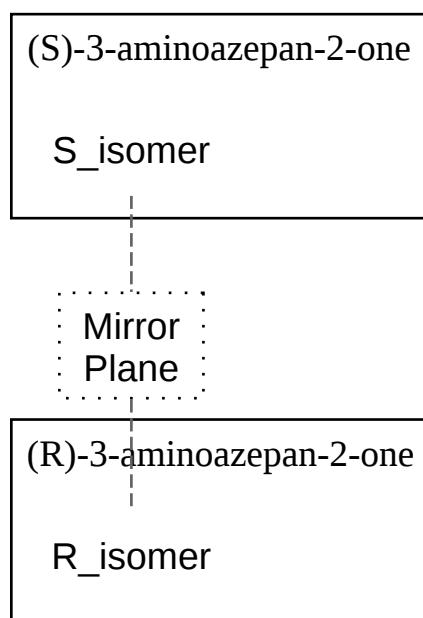

Property	Racemic Mixture	(S)-Enantiomer	(R)-Enantiomer	Reference(s)
CAS Number	671-42-1	21568-87-6	28957-33-7	[1]
Appearance	White to pale yellow crystalline solid	Solid	Solid	[1] [5]
Melting Point	77 °C	97-101 °C	Not specified	[1] [6] [7]
Boiling Point	162–172 °C (at reduced pressure)	315.1 °C (at 760 mmHg)	315.1 °C (at 760 mmHg)	[1] [6] [8]
Density	Not specified	1.031 g/cm ³	1.031 g/cm ³	[6] [8]
Solubility	Soluble in water, sparingly soluble in ethanol	Soluble in Aqueous Acid (Slightly), DMSO (Slightly), Methanol (Slightly)	Not specified	[1] [6]

Isomerism in 3-Aminoazepan-2-one

Isomerism describes the existence of different compounds with the same molecular formula but distinct arrangements of atoms. For **3-aminoazepan-2-one**, both constitutional and stereoisomerism are relevant, with the latter being of far greater practical importance.

Constitutional (Structural) Isomerism

Constitutional isomers have the same molecular formula ($C_6H_{12}N_2O$) but differ in the connectivity of their atoms. While the 3-amino isomer is the most studied due to its direct synthetic link to lysine, other positional isomers are theoretically possible, where the amino group is attached to a different carbon atom of the azepan-2-one ring (e.g., 4-amino, 5-amino, 6-amino, or 7-aminoazepan-2-one). Each of these isomers would be a unique compound with distinct physical and chemical properties. The positional difference of a functional group can lead to vastly different biological profiles, as seen in other classes of molecules.^[9]


[Click to download full resolution via product page](#)*Positional isomers of aminoazepan-2-one.*

Stereoisomerism: The Critical Axis of Activity

Stereoisomers have the same atomic connectivity but differ in the three-dimensional arrangement of atoms in space. The carbon atom at position 3 (C3) of **3-aminoazepan-2-one** is bonded to four different groups (a hydrogen atom, an amino group, the C2 carbonyl carbon, and the C4 methylene carbon), making it a chiral center. This chirality gives rise to a pair of enantiomers.

- (S)-3-aminoazepan-2-one
- (R)-3-aminoazepan-2-one

Enantiomers are non-superimposable mirror images of each other. They have identical physical properties (melting point, boiling point, solubility) in an achiral environment but differ in their interaction with plane-polarized light (optical activity) and, most importantly, in their interactions with other chiral molecules, such as biological receptors and enzymes.[\[10\]](#)

[Click to download full resolution via product page](#)

Enantiomers of 3-aminoazepan-2-one.

The Impact of Stereochemistry on Biological Activity

The principle of stereoselectivity is a cornerstone of modern pharmacology and drug development. Since biological systems are inherently chiral—composed of L-amino acids, D-sugars, and stereospecific receptors and enzymes—they interact differently with the enantiomers of a chiral drug. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even cause undesirable or toxic effects.[\[11\]](#)

For **3-aminoazepan-2-one**, this principle is clearly demonstrated by its use in targeted synthesis. The (S)-enantiomer is specifically utilized as a chiral intermediate for the synthesis of bioactive compounds like bengamide E analogs and the antibacterial agent capuramycin.[\[6\]](#) This implies that the stereochemistry of the final product, which is dictated by the (S)-configuration of the starting lactam, is crucial for its biological function. The choice to use a single enantiomer prevents the formation of a mixture of diastereomers in subsequent steps, which would be difficult to separate and could contain inactive or harmful byproducts.[\[3\]](#)[\[12\]](#)

Synthesis and Resolution Strategies

The production of stereochemically pure **3-aminoazepan-2-one** requires specific synthetic or separation methodologies. Most conventional syntheses yield a racemic mixture, which must then be resolved into its constituent enantiomers.

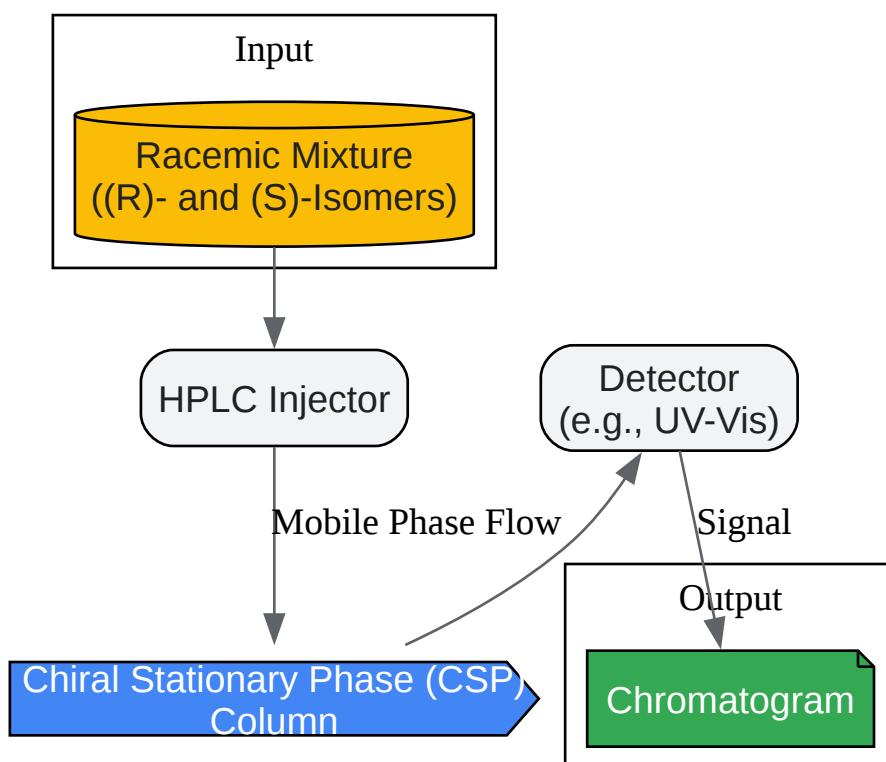
Synthesis of Racemic 3-Aminoazepan-2-one

A common laboratory-scale synthesis involves the nitration of ϵ -caprolactam followed by catalytic hydrogenation.[\[1\]](#)

Protocol: Synthesis of Racemic 3-Amino- ϵ -caprolactam

- Step 1: Nitration of ϵ -Caprolactam.
 - ϵ -Caprolactam is reacted with a nitrating agent (e.g., nitronium tetrafluoroborate or nitric acid in a suitable solvent system). This reaction introduces a nitro group (-NO₂) at the C3 position.

- Causality: The position adjacent to the carbonyl group is activated for electrophilic substitution. Careful control of reaction conditions is necessary to avoid side reactions and ensure regioselectivity.
- Step 2: Hydrogenation of 3-Nitro- ϵ -caprolactam.
 - The resulting 3-nitro- ϵ -caprolactam is dissolved in a suitable solvent (e.g., ethanol or methanol).
 - A hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, is added to the solution.
 - The mixture is subjected to a high pressure of hydrogen gas (H₂) in a hydrogenation apparatus and heated.[\[1\]](#)
 - Causality: The catalyst facilitates the reduction of the nitro group to a primary amine group (-NH₂), yielding racemic 3-amino- ϵ -caprolactam. The reaction is monitored until hydrogen uptake ceases.
- Step 3: Isolation and Purification.
 - The catalyst is removed by filtration.
 - The solvent is removed under reduced pressure (rotary evaporation).
 - The crude product is purified, typically by recrystallization, to yield the final racemic product.


Resolution of Enantiomers by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for both the analytical quantification and preparative separation of enantiomers.[\[13\]](#)

Principle of Chiral HPLC

The core of this technique is the CSP, which is itself chiral. When a racemic mixture passes through the column, the two enantiomers form transient, diastereomeric complexes with the

chiral selector of the CSP.[14] Because diastereomers have different physical properties, these complexes have different interaction energies. One enantiomer will bind more strongly to the CSP and thus be retained longer, while the other will bind less strongly and elute earlier, achieving separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective for a wide range of chiral compounds, including amino acid derivatives. [15][16][17]

[Click to download full resolution via product page](#)

General workflow for chiral HPLC separation.

Protocol: Analytical Chiral HPLC Separation

- Objective: To determine the enantiomeric purity or ratio of a sample of **3-aminoazepan-2-one**.
- Instrumentation: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis detector.
- Materials & Reagents:

- Chiral Column: A polysaccharide-based CSP, such as a Chiraldex® IG-3 column (immobilized amylose tris(3-chloro-5-methylphenylcarbamate)).[\[13\]](#)
- Mobile Phase: A mixture of HPLC-grade solvents, such as hexane/isopropanol/diethylamine or a polar organic mobile phase. The exact ratio must be optimized to achieve baseline separation.
- Sample: **3-aminoazepan-2-one** dissolved in the mobile phase at a low concentration (e.g., 1 mg/mL).

- Procedure:
 - System Equilibration: The column is equilibrated with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 25 °C) until a stable baseline is achieved.
 - Injection: A small, precise volume of the sample (e.g., 10 µL) is injected onto the column.
 - Elution & Detection: The enantiomers are separated as they travel through the column. The detector monitors the column effluent at a specific wavelength (e.g., 210 nm, where the amide chromophore absorbs).
- Data Analysis:
 - A chromatogram is generated, showing two separate peaks corresponding to the (R)- and (S)-enantiomers.
 - The retention time (t_R) for each peak is recorded.
 - The area under each peak is integrated.
 - Enantiomeric Excess (ee %): The purity of the sample is calculated using the formula: $ee\% = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100$

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the chemical structure of **3-aminoazepan-2-one** after synthesis.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectroscopy are used to confirm the carbon-hydrogen framework of the molecule. The ^1H NMR spectrum would show characteristic signals for the protons on the ring, the N-H protons of the amide and amine, and the C-H proton at the chiral center.[4]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum of **3-aminoazepan-2-one** would show characteristic absorption bands for the N-H stretching of the amine and amide groups, and a strong absorption for the C=O stretching of the lactam carbonyl.
- Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. The exact mass can be determined using high-resolution mass spectrometry (HRMS).[4]

Conclusion and Future Outlook

3-Aminoazepan-2-one is a molecule whose chemical identity and utility are defined by its stereochemistry. The C3 chiral center gives rise to (R) and (S) enantiomers with potentially distinct biological fates. While racemic synthesis is straightforward, the production of single enantiomers—critical for applications in drug discovery and asymmetric synthesis—relies on effective resolution techniques like chiral HPLC or complex enantioselective synthetic routes.[1] [6] The continued interest in this molecule, particularly as a bio-renewable chemical intermediate, will drive further innovation in efficient and scalable methods for its stereoselective synthesis and separation. A deeper investigation into the biological activities of both the (R)- and (S)-enantiomers, as well as other unexplored positional isomers, could unveil new therapeutic or industrial applications for this versatile chiral building block.

References

- BenchChem. (n.d.). An In-Depth Technical Guide to the Stereochemistry of 3-Amino-1-methylazepan-2-one.
- PubChem. (n.d.). 2H-Azepin-2-one, 3-aminohexahydro-. National Center for Biotechnology Information.
- LookChem. (n.d.). (s)-**3-Aminoazepan-2-one**.
- precisionFDA. (n.d.). **3-AMINOAZEPAN-2-ONE**, (3S)-. U.S. Food and Drug Administration.
- Wikipedia. (n.d.). 3-Amino-2-azepanon.

- Benchchem. (n.d.). A Comparative Guide to the Biological Activities of 2'- and 3'- Aminoacetophenone Isomers.
- iChemical. (n.d.). (R)-**3-Aminoazepan-2-one**, CAS No. 28957-33-7.
- Boyle, W. J. Jr., et al. (1979). Synthesis of L-lysine. Simultaneous resolution/racemization of .alpha.-amino-.epsilon.-caprolactam. *Journal of the American Chemical Society*.
- Google Patents. (n.d.). Method for making alpha-amino-epsilon-caprolactam using mixed super critical fluids.
- Šatinský, D., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH.
- ChemBK. (n.d.). **3-aminoazepan-2-one**.
- Sigma-Aldrich. (n.d.). (R)-3-amino-azepan-2-one AldrichCPR.
- University of Calgary. (n.d.). Stereochemistry.
- Gelain, A., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. MDPI.
- Gelain, A., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. PubMed.
- ResearchGate. (2016). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
- IntechOpen. (n.d.). Chiral Separation of Amino Acid Enantiomers.
- Google Patents. (n.d.). Synthesis of caprolactam from lysine.
- Google Patents. (n.d.). Chiral separations of amino acids.
- Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underderivatized Amino Acid Enantiomers.
- SlideShare. (n.d.). Stereochemistry and biological activity of drugs.
- MDPI. (2020). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-Amino-2-azepanon – Wikipedia [de.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-3-amino-azepan-2-one AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. lookchem.com [lookchem.com]
- 7. chembk.com [chembk.com]
- 8. (R)-3-Aminoazepan-2-one, CAS No. 28957-33-7 - iChemical [ichemical.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. vanderbilt.edu [vanderbilt.edu]
- 11. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 12. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. researchgate.net [researchgate.net]
- 16. WO1998041489A1 - Chiral separations of amino acids - Google Patents [patents.google.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [3-aminoazepan-2-one structural isomers and stereochemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b099726#3-aminoazepan-2-one-structural-isomers-and-stereochemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com